molecular formula C6H11NO3 B153991 Methyl 3-Morpholinecarboxylate CAS No. 126264-49-1

Methyl 3-Morpholinecarboxylate

Cat. No. B153991
M. Wt: 145.16 g/mol
InChI Key: VVYXIRKYWOEDRA-UHFFFAOYSA-N
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Description

Methyl 3-Morpholinecarboxylate is a chemical compound that is related to morpholine, a heterocyclic amine. Morpholine derivatives are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The papers provided discuss various morpholine derivatives and their synthesis, properties, and applications, which can provide insights into the characteristics of Methyl 3-Morpholinecarboxylate.

Synthesis Analysis

The synthesis of morpholine derivatives is a key area of research. For instance, the synthesis of (S)-3-[(benzyloxy)methyl]morpholine hydrochloride, a compound with appetite-suppressant activity, was reported to be effective in dogs without affecting neurotransmitter release . Another study described the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a potent M1 selective muscarinic agonist, through a nine-step process with an overall yield of 36% . These examples demonstrate the diverse synthetic routes that can be employed to create morpholine derivatives, which may be applicable to the synthesis of Methyl 3-Morpholinecarboxylate.

Molecular Structure Analysis

A density functional theory study was conducted on a morpholine derivative, providing detailed insights into the molecular structure, including optimized geometric parameters, vibrational frequencies, and thermodynamic properties . Such computational studies are crucial for understanding the molecular structure of morpholine derivatives, which could be extended to Methyl 3-Morpholinecarboxylate to predict its behavior and interactions.

Chemical Reactions Analysis

The reactivity of morpholine derivatives with other chemical entities is another area of interest. For example, kinetic studies on the reactions of a carbene compound with morpholine in aqueous acetonitrile were performed, revealing insights into the reaction mechanisms and the influence of amine concentration on the reaction rate . This information is valuable for understanding the chemical reactivity of morpholine derivatives, including Methyl 3-Morpholinecarboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The photoinitiation capability of 2-morpholino acetonaphthone for polymerization of methyl methacrylate was investigated, demonstrating the potential of morpholine derivatives in photoinitiated processes . Additionally, the synthesis and antidepressive activity of various morpholine hydrochlorides were reported, highlighting the biological properties and potential therapeutic applications of these compounds . These studies provide a foundation for understanding the physical and chemical properties of Methyl 3-Morpholinecarboxylate.

Relevant Case Studies

Several case studies within the provided papers highlight the potential applications of morpholine derivatives. For instance, pyrrolo[3,4-c]quinoline-1,3-diones were synthesized and identified as potent caspase-3 inhibitors, showcasing the therapeutic potential of morpholine-containing compounds . Moreover, the in vitro antitumor activity of tertiary aminoalkanol hydrochlorides derived from morpholine was evaluated, further emphasizing the importance of morpholine derivatives in medicinal chemistry .

Scientific Research Applications

Morpholino Oligos and Gene Function

Morpholino oligomers, closely related to morpholine derivatives, have been extensively used to inhibit gene function across a range of model organisms. These studies demonstrate morpholinos' efficacy in targeting maternal and zygotic gene functions, suggesting that MMMC could be involved in the synthesis or modification of such oligomers to study gene functions (Heasman, 2002).

Antioxidant Activity Analysis

Research into antioxidants and their mechanisms is crucial across various scientific disciplines. Analytical methods to determine antioxidant activity, where morpholine derivatives might be used as part of the assay or synthesis process for antioxidants, highlight the chemical's potential application in facilitating antioxidant research (Munteanu & Apetrei, 2021).

Synthetic and Pharmaceutical Applications

Morpholine and its derivatives, including potentially MMMC, have a broad spectrum of pharmaceutical applications. They have been the focus of synthetic and medicinal chemistry investigations, revealing their utility in developing new pharmacophoric activities. This indicates MMMC's potential role in the synthesis of pharmacologically active molecules (Al-Ghorbani Mohammed et al., 2015).

Neuroprotective Strategies in Stroke

In the broader context of neuroprotection, compounds related to morpholine derivatives are evaluated for their potential in mitigating secondary cerebral injury post-stroke. This suggests that MMMC could be explored for its neuroprotective properties, contributing to the development of treatment strategies for cerebrovascular stroke (Karsy et al., 2017).

Risk Assessment and Toxicology

Understanding the toxicological profile and risk assessment of chemical compounds, including morpholine derivatives, is essential for their safe use in consumer products and industrial applications. Studies focusing on methylchloroisothiazolinone/methylisothiazolinone (MCI/MI) offer a framework for assessing the risk associated with the use of MMMC in rinse-off products, indicating the importance of evaluating MMMC's safety profile (Fewings & Menné, 1999).

properties

IUPAC Name

methyl morpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYXIRKYWOEDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391073
Record name Methyl 3-Morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Morpholinecarboxylate

CAS RN

126264-49-1
Record name Methyl 3-Morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126264-49-1
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